![molecular formula C14H20N2O3 B8271109 1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid CAS No. 886364-07-4](/img/structure/B8271109.png)

1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

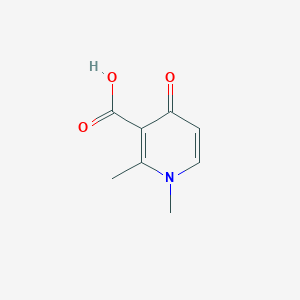

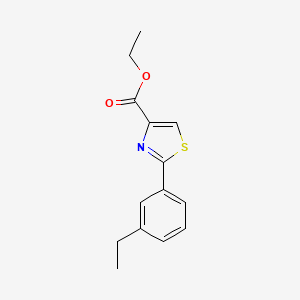

This compound is a derivative of pyrrolidine, which is a five-membered ring with nitrogen as one of the heteroatoms . It has a methoxyphenyl group and an amino group attached to the ethyl side chain .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols was developed using a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a nickel catalyst and benzaldehyde can enable C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Also, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various methods. For instance, its density, melting point, boiling point, and structure can be analyzed .Mécanisme D'action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Safety and Hazards

Orientations Futures

The future directions in the research and development of pyrrolidine derivatives are promising. The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—make this class of compounds attractive for medicinal chemists .

Propriétés

IUPAC Name |

1-[2-amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-12-4-2-10(3-5-12)13(8-15)16-7-6-11(9-16)14(17)18/h2-5,11,13H,6-9,15H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYGQCFWBARQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661404 |

Source

|

| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886364-07-4 |

Source

|

| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)

![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)

![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)

![(12H-11-Oxa-17-thia-15-aza-cyclopenta[a]phenanthren-16-yl)-hydrazine](/img/structure/B8271124.png)